N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide
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Overview
Description
“N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide” is a derivative of [1,2,4]triazolo[4,3-a]quinoxaline . These compounds have been synthesized as potential antiviral and antimicrobial agents . Some of the synthesized compounds exhibited cytotoxicity at concentration 160 μg/ml .
Synthesis Analysis
The new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds is complex, with a [1,2,4]triazolo[4,3-a]quinoxaline core . This core is modified with various substituents to create different derivatives .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds involve aromatic nucleophilic substitution . The exact details of these reactions would depend on the specific amines and triazole-2-thiols used .Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds would depend on the specific substituents used. For example, one compound, 8-methyl-4-(piperidin-1-yl)-[1,2,4]-triazolo[4,3-a]quinoxaline-1-amine, has a melting point of 237–239°C .Scientific Research Applications
Antimicrobial and Antifungal Activities
- Synthesized derivatives of [1,2,4]triazolo[4,3-a]quinoxaline have shown promising antimicrobial and antifungal activities. These include compounds with benzenesulfonamide moieties and various substituents, demonstrating significant efficacy against Gram-negative and Gram-positive bacteria as well as yeast-like fungi (Hassan, 2013).
Anticancer Activity
- New series of 1,2,4-triazolo[4,3-a]-quinoline derivatives were designed, synthesized, and found to possess anticancer activity. These compounds exhibited cytotoxicity against human neuroblastoma and colon carcinoma cell lines, highlighting the potential of this scaffold in cancer treatment (Reddy et al., 2015).
Antitubercular Agents
- Compounds based on the 1,2,4-triazolo[4,3-a]quinoxaline framework have been investigated for their antitubercular properties, with some derivatives showing significant activity. This opens a new avenue for the development of antitubercular agents utilizing this core structure (Sekhar et al., 2011).
Selective AMPA Receptor Antagonists
- The [1,2,4]triazolo[4,3-a]quinoxaline derivatives have been explored for their role as selective AMPA receptor antagonists, offering potential therapeutic applications in neurological disorders. The structure-activity relationship studies of these compounds have provided insights into their interactions with AMPA receptors (Catarzi et al., 2004).
Future Directions
Properties
IUPAC Name |
N-(1-ethyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)-N,4-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5O2S/c1-4-17-21-22-19-18(20-15-7-5-6-8-16(15)24(17)19)23(3)27(25,26)14-11-9-13(2)10-12-14/h5-12H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHVLTXJLMWCJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C2N1C3=CC=CC=C3N=C2N(C)S(=O)(=O)C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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